![molecular formula C7H4BrN3O B3004999 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole CAS No. 1240616-04-9](/img/structure/B3004999.png)
2-(5-Bromopyrimidin-2-yl)-1,3-oxazole
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Description
The compound "2-(5-Bromopyrimidin-2-yl)-1,3-oxazole" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar brominated heterocyclic compounds. For instance, oxazoles are mentioned as versatile compounds that can undergo various reactions, including with electrophiles like bromine . Additionally, brominated compounds such as 5-bromoindazole derivatives and 5-bromofuran derivatives are discussed, which can offer parallels in understanding the brominated pyrimidinyl oxazole .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds often involves the use of electrophiles like bromine to achieve aromatic substitution or addition products . For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide using thionyl chloride and diethylamine . This suggests that a similar approach could be used for synthesizing 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, potentially involving the aryl bromination of a pyrimidinyl precursor followed by cyclization to form the oxazole ring.
Molecular Structure Analysis
The molecular structure of brominated heterocycles is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as X-ray diffraction studies . These techniques can provide detailed information on bond lengths, angles, and the overall geometry of the molecule. For instance, the crystal structure of a related compound was determined to be in the triclinic system with specific unit cell parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole.
Chemical Reactions Analysis
Brominated heterocycles can participate in various chemical reactions, including nucleophilic substitution and the formation of adducts with other compounds . The reactivity of such compounds can be influenced by the presence of the bromine atom, which can act as a good leaving group or as an electrophilic site for further functionalization. For example, oxazoles can form N-bromooxazolium salts, which can react with nucleophiles to yield azomethine ylides and other interesting products . This indicates that 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole could also undergo similar reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can vary widely depending on their specific structure and substituents. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of the bromine atom and other functional groups . Additionally, the biological activity of such compounds, including antimicrobial and antioxidant properties, can be significant, as seen in the case of S-derivatives of 5-bromofuran-2-yl-1,2,4-triazole thiols . These properties are important for the potential application of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole in pharmaceuticals or as a building block in organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is the endothelin receptors A and B . These receptors play a crucial role in the pathogenesis of hypertension .
Mode of Action
2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, also known as Aprocitentan, is an endothelin receptor antagonist . It inhibits the protein endothelin-1 from binding to endothelin A and B receptors . Endothelin-1 mediates various adverse effects via its receptors, such as inflammation, cell proliferation, fibrosis, and vasoconstriction .
Biochemical Pathways
The compound exerts its pharmacologic effects by antagonizing the endothelin receptors, ET A and ET B, which play a role in the pathogenesis of hypertension . The PRECISION trial demonstrated that Aprocitentan reduced both sitting systolic and diastolic blood pressures .
Pharmacokinetics
It’s known that most of the antihypertensive effect of aprocitentan occurs within the first two weeks of treatment .
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction in blood pressure. This is achieved by antagonizing the endothelin receptors, thereby inhibiting the adverse effects mediated by endothelin-1 .
Action Environment
It’s known that the compound is stored in a dry environment at 2-8°c .
properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-3-10-6(11-4-5)7-9-1-2-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNFCVVWWGSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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